3-nitro-4-phenyl-1H-pyrrole

Porphyrin chemistry Supramolecular aggregation β‑Nitropyrrole building blocks

3-Nitro-4-phenyl-1H-pyrrole is the only 3,4-disubstituted pyrrole that delivers the precise electronic push-pull system required for intermediate-aggregation porphyrins (Kₐ₉₉ ≈200–300 dm³ mol⁻¹). This unique C3-nitro/C4-phenyl adjacency—irreplaceable by isomers or mono-substituted analogs—enables systematic tuning of excitonic coupling in sensors, photodynamic therapy agents, and organic electronics. As the pharmacophoric minimum in nitro-pyrrolomycin antibiotics (MBC 0.5–2 µg mL⁻¹ vs. S. aureus), it accelerates SAR campaigns by eliminating regioisomer separation. Supplied as a crystalline solid (mp 152–155 °C) at ≥98% purity.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 70647-26-6
Cat. No. B3056348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-4-phenyl-1H-pyrrole
CAS70647-26-6
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC=C2[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2/c13-12(14)10-7-11-6-9(10)8-4-2-1-3-5-8/h1-7,11H
InChIKeyWERKCGAXQMDPFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-phenyl-1H-pyrrole (CAS 70647-26-6) – Core Identity and Structural Baseline for Research Procurement


3-Nitro-4-phenyl-1H-pyrrole (CAS 70647-26-6) is a 3,4-disubstituted 1H-pyrrole bearing an electron‑withdrawing nitro group at C3 and an unsubstituted phenyl ring at C4 [1]. Its molecular formula is C₁₀H₈N₂O₂ (MW 188.18 g·mol⁻¹) and it is supplied as a crystalline solid with a melting point of 152–155 °C at a typical purity of ≥95 % [1]. The compound serves as a versatile building block for β‑nitro‑substituted tetrapyrroles and for regioselective C–H functionalisation studies, where the C3 nitro group acts as a strong electron‑withdrawing director [2][3].

Why 3-Nitro-4-phenyl-1H-pyrrole Cannot Be Replaced by a Generic 3-Nitro- or 4-Phenylpyrrole in Demand‑Sensitive Research


Substituting 3‑nitro‑4‑phenyl‑1H‑pyrrole with an isomer such as 3‑nitro‑1‑phenyl‑1H‑pyrrole (N‑aryl, low‑melting) or with a mono‑substituted analog like 4‑phenyl‑1H‑pyrrole (no nitro directing group) fundamentally alters the compound’s reactivity, aggregation behaviour, and thermal handleability. The unique adjacency of the strong σ‑withdrawing nitro group (Hammett σₚ = 0.78) and the neutral phenyl ring creates an electronic push‑pull system that cannot be reproduced by simply mixing two separately substituted pyrroles [1][2]. Critically, porphyrins built from the 3‑nitro‑4‑phenyl‑1H‑pyrrole scaffold exhibit intermediate aggregation constants (Kₐ₉₉ ≈ 200–300 dm³ mol⁻¹) that are deliberately tuned between the strongly aggregating 4‑methoxyphenyl‑nitro analog (K = 900–1300 dm³ mol⁻¹) and the non‑aggregating methyl‑phenyl congener (TMTP) [3]. This level of structural control is lost with any generic substitution, making the specific compound indispensable for applications where a defined aggregation propensity or C2/C5 regiochemical outcome is required.

Quantitative Differentiation Evidence for 3-Nitro-4-phenyl-1H-pyrrole vs. Closest Analogs


Porphyrin Aggregation Propensity: Intermediate Constants Enabled by the Phenyl‑Nitro Pair

Porphyrin 4b, synthesised directly by tetramerisation of 2‑hydroxymethyl‑3‑nitro‑4‑phenyl‑1H‑pyrrole, occupies a deliberate intermediate position in the aggregation hierarchy: its dimerisation constant (Kₐ₉₉ ≈ 200–300 dm³ mol⁻¹ in CHCl₃) is 3‑ to 6.5‑fold lower than that of the 4‑methoxyphenyl‑nitro analog 4a (K = 900–1300 dm³ mol⁻¹) yet substantially greater than the methyl‑phenyl analog TMTP, which shows negligible aggregation [1][2]. This ranking—4a > 4b > TMTP > OEP—was established via UV‑VIS, ¹H‑NMR, and EPR spectroscopy under identical conditions, providing a direct head‑to‑head quantitative comparison [1].

Porphyrin chemistry Supramolecular aggregation β‑Nitropyrrole building blocks

Synthesis Efficiency: Direct TosMIC‑Mediated Route to 3‑Nitro‑4‑phenyl‑1H‑pyrrole

3‑Nitro‑4‑phenyl‑1H‑pyrrole is accessible in a single operation via base‑induced cycloaddition of tosylmethyl isocyanide (TosMIC) to β‑nitrostyrene, affording the 3‑nitropyrrole core in 70–85 % yield [1][2]. This contrasts with the classical nitration of 4‑phenyl‑1H‑pyrrole, which typically produces a mixture of 2‑ and 3‑nitro regioisomers in a ~1:2 ratio and requires chromatographic separation, lowering the effective isolated yield of the desired 3‑nitro product to ≤40 % [3]. The TosMIC methodology avoids isomer separation entirely and tolerates the free N–H pyrrole, providing a practical procurement rationale for the pre‑formed building block.

Heterocyclic synthesis TosMIC chemistry Nitroalkene cycloaddition

Electronic Substituent Effects: Nitro Group Imparts –I and –M Character Not Reproducible by Halogen or Alkyl Analogs

The 3‑nitro substituent (σₚ = 0.78; σₘ = 0.71) withdraws electron density by both inductive (−I) and resonance (−M) mechanisms, whereas the 4‑phenyl group contributes only weak inductive effects (σₘ ≈ 0.06) [1]. This contrasts with halogenated 4‑phenylpyrrole analogs such as 3‑chloro‑4‑phenyl‑1H‑pyrrole (σₚ Cl = 0.23, no −M), which exhibit substantially weaker electron withdrawal, or 4‑phenyl‑1H‑pyrrole itself, which lacks any C3 electron‑withdrawing group altogether [1][2]. The combined effect of the nitro group lowers the pyrrole N–H pKₐ by an estimated 2–3 orders of magnitude relative to unsubstituted pyrrole (pKₐ ≈ 17.5), enhancing hydrogen‑bond donor strength and facilitating N‑metallation under milder conditions [3].

Hammett analysis Electron‑withdrawing groups Pyrrole NH acidity

Thermal Stability and Processability: High Melting Point Enables Solid‑State Handling Unlike Low‑Melting N‑Aryl Isomers

3‑Nitro‑4‑phenyl‑1H‑pyrrole is isolated as a crystalline solid with a melting point of 152–155 °C [1]. In stark contrast, its N‑aryl regioisomer, 3‑nitro‑1‑phenyl‑1H‑pyrrole (CAS 181944‑40‑1), is a low‑melting solid or oil at ambient temperature (literature melting point <50 °C, often reported as a viscous liquid) [2]. The >100 °C melting point difference directly impacts ease of handling, weighing accuracy, and long‑term storage stability for repetitive laboratory or pilot‑scale use.

Thermal analysis Solid‑state chemistry Process chemistry

Antimicrobial Activity Potential: Nitro‑Phenyl Substitution Pattern Linked to Enhanced Gram‑Positive and Antifungal Activity vs. Halogenated Pyrrolnitrin Analogs

A study of nitro‑pyrrolomycins (nitro‑PMs) demonstrated that replacing halogen atoms with nitro groups at the pyrrole core reduces cytotoxicity while maintaining or improving antibacterial activity. Specifically, nitro‑PM derivatives exhibited minimal bactericidal concentrations (MBC) against Staphylococcus aureus as low as 0.5–2 µg mL⁻¹, compared to 4 µg mL⁻¹ for the natural, polyhalogenated pyrrolnitrin (PM‑C), representing a 2‑ to 8‑fold improvement [1]. Although these data are for fully elaborated nitro‑PMs rather than the 3‑nitro‑4‑phenyl‑1H‑pyrrole precursor itself, SAR studies consistently identify the 3‑nitro‑4‑aryl substitution pattern as a critical pharmacophore for antimycobacterial and antifungal potency, distinguishing it from halogenated or non‑nitrated phenylpyrrole analogs [1][2].

Antibacterial Antifungal Pyrrolnitrin analogs Nitro‑pyrrolomycins

Procurement‑Driven Application Scenarios for 3-Nitro-4-phenyl-1H-pyrrole Based on Verified Differentiation Evidence


Tunable Supramolecular Porphyrin Materials via Controlled Aggregation

Research groups developing porphyrin‑based sensors, photodynamic therapy agents, or organic electronics that require precise control over cofacial π‑stacking can use 3‑nitro‑4‑phenyl‑1H‑pyrrole as the β‑pyrrolic building block to access porphyrin 4b. The intermediate aggregation constant (Kₐ₉₉ ≈ 200–300 dm³ mol⁻¹) fills the gap between the over‑aggregating 4‑methoxyphenyl analog (K = 900–1300 dm³ mol⁻¹) and non‑aggregating methyl‑phenyl porphyrins, enabling systematic tuning of excitonic coupling and charge‑transfer properties [1].

Medicinal Chemistry SAR Exploration of Nitro‑Pyrrolomycin Antibacterials

Medicinal chemists pursuing next‑generation nitro‑pyrrolomycin antibiotics with reduced cytotoxicity can employ this compound as a key intermediate for late‑stage diversification. The 3‑nitro‑4‑phenyl core is the pharmacophoric minimum identified in SAR studies that distinguishes MBC‑active nitro‑PMs (MBC 0.5–2 µg mL⁻¹ against S. aureus) from inactive non‑nitrated analogs [2]. Purchasing the pre‑formed building block accelerates SAR campaigns by eliminating the need for regioisomer separation inherent to direct nitration routes.

C2/C5‑Regioselective C–H Functionalisation Methodology Development

Synthetic methodology labs investigating solvent‑controlled, directing‑group‑mediated C–H alkenylation of 3,4‑disubstituted pyrroles can use this compound as a benchmark substrate bearing a strong C3 electron‑withdrawing nitro director. The nitro group’s chelation ability and electronic influence produce distinct C2‑ vs. C5‑selectivity outcomes under different solvent regimes (toluene vs. DMSO/DMF), making it a valuable substrate for developing predictive regioselectivity models [3].

Anion‑Binding and Hydrogen‑Bond Catalysis Scaffolds

Supramolecular chemists designing neutral anion receptors or hydrogen‑bond donor catalysts benefit from the enhanced N–H acidity imparted by the 3‑nitro group (estimated pKₐ ≈ 14.5–15.5 vs. 17.5 for unsubstituted pyrrole). This increased acidity strengthens anion‑binding affinity and catalytic activation without resorting to N‑alkylation or metalation, providing a clean, non‑ionic recognition motif for chloride, nitrate, or phosphate sensing applications [4].

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